Ethyl 4-(methylselanyl)benzoate
Description
Ethyl 4-(methylselanyl)benzoate is an organoselenium compound characterized by a benzoate ester framework with a methylselanyl (-SeCH₃) substituent at the para position. This structure confers unique chemical and biological properties, as selenium’s polarizability and redox activity differ significantly from sulfur or oxygen analogs. Selenium-containing compounds are increasingly studied for their antioxidant, anticancer, and catalytic properties, though specific data on this derivative remain sparse in the literature reviewed here.
Properties
CAS No. |
3757-99-1 |
|---|---|
Molecular Formula |
C10H12O2Se |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
ethyl 4-methylselanylbenzoate |
InChI |
InChI=1S/C10H12O2Se/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
LUOVHCHKYXICMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(methylselanyl)benzoate typically involves the esterification of 4-(methylselanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(methylselanyl)benzoic acid+ethanolacid catalystethyl 4-(methylselanyl)benzoate+water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as modified clays, can also enhance the efficiency of the esterification process by providing higher conversion rates and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(methylselanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide or selenone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 4-(methylselanyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Ethyl 4-(methylselanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of selenium-containing compounds. Selenium is known for its antioxidant properties and potential therapeutic benefits.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(methylselanyl)benzoate is primarily related to its selenium content. Selenium-containing compounds are known to interact with biological molecules through redox reactions. The methylselanyl group can undergo oxidation-reduction cycles, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to the compound’s potential therapeutic effects, such as antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of ethyl 4-(methylselanyl)benzoate, highlighting structural variations and their implications:
Electronic and Solubility Effects
- Selenium vs. Sulfur/Oxygen : The methylselanyl group’s larger atomic radius and lower electronegativity compared to sulfur (e.g., in sulfonamide analogs like SABA1 ) may enhance polarizability, influencing redox behavior or binding affinity in biological systems.
- Amino vs. Selenyl Groups: Ethyl 4-(dimethylamino)benzoate’s solubility in DMSO suggests that electron-donating groups improve solubility, whereas the selanyl group’s hydrophobicity might reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
